molecular formula C18H24F2N4O2 B12377070 Khk-IN-4

Khk-IN-4

Cat. No.: B12377070
M. Wt: 366.4 g/mol
InChI Key: AIYUIFPRCKEHOE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Khk-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different derivatives, which can be further analyzed for their biological activity .

Mechanism of Action

Khk-IN-4 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme is involved in the initial step of fructose metabolism, where it phosphorylates fructose to fructose-1-phosphate . By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity. This mechanism is particularly beneficial in improving glycemic control in individuals with type 2 diabetes .

Properties

Molecular Formula

C18H24F2N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1

InChI Key

AIYUIFPRCKEHOE-RYUDHWBXSA-N

Isomeric SMILES

C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O

Canonical SMILES

CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O

Origin of Product

United States

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